N-(2-tert-butyl-1,3-benzothiazol-6-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide
Description
N-(2-tert-butyl-1,3-benzothiazol-6-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a pyridine ring, and a pyrrolidine ring
Properties
IUPAC Name |
N-(2-tert-butyl-1,3-benzothiazol-6-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-21(2,3)19-24-16-7-6-15(13-18(16)27-19)23-20(26)25-12-4-5-17(25)14-8-10-22-11-9-14/h6-11,13,17H,4-5,12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTQDOBJIZYKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(S1)C=C(C=C2)NC(=O)N3CCCC3C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butyl-1,3-benzothiazol-6-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyridine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include tert-butylamine, benzothiazole derivatives, and pyridine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butyl-1,3-benzothiazol-6-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-(2-tert-butyl-1,3-benzothiazol-6-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-tert-butyl-1,3-benzothiazol-6-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include modulation of oxidative stress, inhibition of inflammatory mediators, or interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-tert-butyl-1,3-benzothiazol-6-yl)-3-ethyl-3-(2-hydroxyethyl)urea
- 1-[(2-tert-butyl-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxylic acid
- {2-[(2-tert-butyl-1,3-benzothiazol-6-yl)oxy]ethyl}dimethylamine
Uniqueness
N-(2-tert-butyl-1,3-benzothiazol-6-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
